1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid is a unique compound characterized by the presence of an amino group, a difluoromethyl group, and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with readily available 4-oxocyclobutane precursors, which are converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methods that ensure high yield and purity. The use of efficient synthetic routes, such as those involving TMSCF3 and fluoride sources, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and difluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased efficacy. The cyclobutane ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid: This compound is similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
1-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid: This compound has a Boc-protected amino group, which can be used in various synthetic applications.
Uniqueness: 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C6H9F2NO2 |
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Molecular Weight |
165.14 g/mol |
IUPAC Name |
1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-4(8)3-1-6(9,2-3)5(10)11/h3-4H,1-2,9H2,(H,10,11) |
InChI Key |
NWVPRHUADLLAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)N)C(F)F |
Origin of Product |
United States |
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